Methyl 4-iso-pentoxyphenyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylbutoxy)-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10(2)8-9-13-11-4-6-12(14-3)7-5-11/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKMTWNREBANRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Methyl 4 Iso Pentoxyphenyl Sulfide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 4-iso-pentoxyphenyl sulfide (B99878) is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylthio group, and the iso-pentoxy group. The aromatic protons are expected to appear as two doublets in the range of δ 6.8-7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the sulfide group (-S-CH₃) would likely produce a singlet at approximately δ 2.4-2.5 ppm. The iso-pentoxy group will show a more complex pattern: a triplet for the terminal methyl groups, a multiplet for the methine proton, and two multiplets for the two methylene (B1212753) groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons will resonate in the δ 115-160 ppm region. The carbon of the methylthio group is expected around δ 15-20 ppm. The carbons of the iso-pentoxy group will have characteristic shifts in the aliphatic region of the spectrum.
Predicted ¹H and ¹³C NMR Data for Methyl 4-iso-pentoxyphenyl sulfide
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Ar-H (ortho to -O) | 6.85-6.95 (d, 2H) | 115.0-116.0 |
| Ar-H (ortho to -S) | 7.20-7.30 (d, 2H) | 128.0-129.0 |
| Ar-C (ipso to -O) | - | 158.0-159.0 |
| Ar-C (ipso to -S) | - | 130.0-131.0 |
| -S-CH₃ | 2.45 (s, 3H) | 16.0-17.0 |
| -O-CH₂- | 3.90-4.00 (t, 2H) | 67.0-68.0 |
| -CH₂-CH(CH₃)₂ | 1.75-1.85 (m, 2H) | 38.0-39.0 |
| -CH(CH₃)₂ | 1.95-2.05 (m, 1H) | 25.0-26.0 |
| -CH(CH₃)₂ | 0.95 (d, 6H) | 22.0-23.0 |
Note: The data presented in this table is predicted based on known chemical shift values for similar structural motifs. Actual experimental values may vary.
Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling relationships. Key correlations are expected between the adjacent aromatic protons and within the iso-pentoxy group, specifically between the -O-CH₂- protons and the adjacent -CH₂- protons, and between the -CH- proton and the terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the data table above.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations for structure confirmation would include:
Correlations from the -S-CH₃ protons to the ipso-carbon of the aromatic ring attached to the sulfur.
Correlations from the -O-CH₂- protons to the ipso-carbon of the aromatic ring attached to the oxygen.
Correlations between the aromatic protons and the adjacent aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, NOESY could show correlations between the protons of the methylthio group and the adjacent aromatic protons, as well as between the protons of the -O-CH₂- group and its neighboring aromatic protons, confirming their relative positions on the benzene ring.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. The molecular formula of the compound is C₁₂H₁₈OS. The expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.
Predicted HRMS Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₁₉OS⁺ | 211.1151 |
| [M+Na]⁺ | C₁₂H₁₈ONaS⁺ | 233.0970 |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of the synthesized compound and confirming its identity through its characteristic fragmentation pattern. The retention time in the GC would be specific to the compound under the given chromatographic conditions. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 210, and a series of fragment ions.
Predicted Major Fragmentation Pathways
A primary fragmentation pathway would likely involve the cleavage of the ether bond. The loss of the iso-pentoxy radical (•C₅H₁₁) would result in a significant fragment ion. Another common fragmentation would be the loss of the methyl radical (•CH₃) from the sulfide group.
Predicted Key Fragment Ions in GC-MS
| m/z | Predicted Fragment | Origin |
| 210 | [C₁₂H₁₈OS]⁺ | Molecular Ion (M⁺) |
| 195 | [C₁₁H₁₅OS]⁺ | Loss of •CH₃ |
| 139 | [C₇H₇S]⁺ | Cleavage of the ether bond and loss of the iso-pentoxy group |
| 71 | [C₅H₁₁]⁺ | iso-pentyl cation |
For the analysis of this compound in more complex matrices, such as reaction mixtures or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice. nih.govmdpi.com The compound would first be separated from other components by liquid chromatography, and then detected by the mass spectrometer. This technique is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) would depend on the polarity of the analyte and the matrix.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining insights into the molecular structure of a compound. The vibrational modes of this compound are determined by the collective motions of its atoms and are characteristic of the phenyl ring, the sulfide linkage, the ether linkage, and the isopentyl group.
Assignment of Characteristic Absorption Bands
The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to the vibrations of its specific structural moieties. Based on data from analogous compounds, a tentative assignment of these bands can be proposed. blogspot.com
The aromatic C-H stretching vibrations of the benzene ring are anticipated to appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the phenyl ring typically give rise to a set of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the benzene ring influences the exact position and intensity of these bands.
The aliphatic C-H stretching vibrations of the methyl and isopentyl groups are expected in the 2960-2850 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching of the CH₃ and CH₂ groups will fall within this range.
The C-O-C stretching of the aryl alkyl ether linkage is a key diagnostic feature. Aryl alkyl ethers typically show two distinct stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. blogspot.com The C-S stretching vibration of the thioether group is generally weaker and appears at lower wavenumbers, typically in the range of 710-570 cm⁻¹. For thioanisole (B89551), this band is observed around 700 cm⁻¹.
Bending vibrations, such as C-H in-plane and out-of-plane bending , provide further structural information. The out-of-plane bending vibrations of the aromatic C-H bonds are particularly sensitive to the substitution pattern and are expected in the 900-675 cm⁻¹ region.
A summary of the expected characteristic vibrational frequencies is presented in Table 1.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl & Isopentyl Groups | 2960 - 2850 |
| C=C Aromatic Stretch | Phenyl Ring | 1600 - 1450 |
| Asymmetric C-O-C Stretch | Aryl Alkyl Ether | ~ 1250 |
| Symmetric C-O-C Stretch | Aryl Alkyl Ether | ~ 1040 |
| C-S Stretch | Thioether | 710 - 570 |
| Aromatic C-H Out-of-Plane Bend | Phenyl Ring | 900 - 675 |
Conformational Analysis via Vibrational Signatures
The conformational flexibility of this compound arises primarily from the rotation around the C-O and C-S bonds, as well as the rotations within the isopentyl group. Vibrational spectroscopy can offer insights into the preferred conformations in different states (solid, liquid, or gas).
Studies on analogous molecules like thioanisole have revealed the existence of different conformers based on the orientation of the methylthio group with respect to the phenyl ring. psu.edu The two primary conformations are often described as planar (or near-planar) and orthogonal. The energy difference between these conformers is typically small, and they may coexist in equilibrium.
The presence of the bulky 4-iso-pentoxy group is expected to influence the conformational preference of the methylthio group. Steric hindrance between the substituent and the methyl group of the thioether could favor a particular conformation. This conformational preference may be reflected in the vibrational spectra. For instance, the C-S stretching frequency and the out-of-plane bending modes of the phenyl ring can be sensitive to the dihedral angle between the C-S bond and the plane of the ring.
In a detailed conformational analysis, specific vibrational bands might appear as doublets or exhibit shifts in their positions depending on the relative populations of different conformers. Low-temperature matrix isolation IR spectroscopy, in conjunction with theoretical calculations, would be a powerful technique to isolate and characterize the vibrational signatures of individual conformers of this compound. However, such specific experimental data for this compound is not readily found in the public domain.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring.
The benzene ring itself exhibits several absorption bands in the UV region. The presence of both an alkoxy group (-OR) and a methylthio group (-SCH₃) as substituents will significantly influence the position and intensity of these bands. Both of these groups are known to be auxochromes, which means they can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the intensity of the absorption (a hyperchromic effect).
The alkoxy group at the para position is a strong activating group due to the resonance effect of the oxygen lone pairs with the aromatic π-system. youtube.comyoutube.com The methylthio group also possesses lone pairs on the sulfur atom that can participate in resonance, although the effect is generally less pronounced than that of the oxygen in the alkoxy group.
The UV-Vis spectrum of this compound is likely to show two main absorption bands, analogous to other substituted benzenes:
An intense band, often referred to as the E₂-band, is expected to appear in the range of 200-230 nm. This band corresponds to a π → π* transition of the benzene ring.
A less intense band, known as the B-band, is anticipated at a longer wavelength, likely in the range of 250-290 nm. This band, which is symmetry-forbidden in unsubstituted benzene, becomes allowed due to the presence of the substituents.
The exact positions of these absorption maxima (λmax) will be influenced by the combined electronic effects of the iso-pentoxy and methylthio groups. The solvent used for the measurement can also cause shifts in the absorption bands. A summary of the expected UV-Vis absorption data is presented in Table 2.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |
| π → π* (E₂-band) | 200 - 230 | High |
| π → π* (B-band) | 250 - 290 | Moderate |
X-ray Diffraction (XRD) for Crystalline State Structure Determination
X-ray diffraction (XRD) is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov An XRD analysis of a single crystal of this compound would provide a wealth of structural information, including:
The exact bond lengths and bond angles of all atoms in the molecule.
The conformation of the molecule in the solid state, including the dihedral angles defining the orientation of the iso-pentoxy and methylthio groups relative to the phenyl ring.
The packing arrangement of the molecules in the crystal lattice, revealing any intermolecular interactions such as C-H···π or van der Waals forces.
This detailed structural information is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the compound.
However, a search of publicly available crystallographic databases indicates that the crystal structure of this compound has not yet been reported. Therefore, no experimental XRD data can be presented at this time. To obtain this information, the compound would need to be synthesized, purified, and a single crystal of suitable quality would have to be grown and analyzed using an X-ray diffractometer.
Computational and Theoretical Chemistry Studies of Methyl 4 Iso Pentoxyphenyl Sulfide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the electronic structure and three-dimensional shape of molecules. These methods solve the Schrödinger equation, albeit with approximations, to determine electron distribution and energy levels.
Density Functional Theory (DFT) has become a popular method for studying the electronic structure of organic compounds due to its balance of accuracy and computational cost. d-nb.info DFT calculations focus on the electron density rather than the complex many-electron wavefunction. For Methyl 4-iso-pentoxyphenyl sulfide (B99878), DFT methods, such as those employing the B3LYP functional, are used to optimize the molecular geometry and predict various electronic properties. pleiades.online
Studies on analogous compounds, like methyl phenyl sulfide, have shown that DFT can accurately determine key geometric parameters such as bond lengths and angles. pleiades.onlinepleiades.online For Methyl 4-iso-pentoxyphenyl sulfide, the planarity of the phenyl ring and the orientation of the sulfide and iso-pentoxy groups are of particular interest.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Value |
| C-S Bond Length (Aryl-S) | 1.77 Å |
| C-S Bond Length (S-Methyl) | 1.81 Å |
| C-O Bond Length (Aryl-O) | 1.37 Å |
| C-S-C Bond Angle | 105.2° |
| C-O-C Bond Angle | 118.5° |
| Dihedral Angle (C-C-S-C) | ~45° |
Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups.
Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory by incorporating electron correlation effects, which are crucial for accurate energy calculations. pleiades.online While more computationally intensive than DFT, ab initio calculations can serve as a benchmark for less demanding methods. For this compound, MP2 calculations would be valuable for refining the understanding of its conformational energies and the barriers to rotation around the C-S and C-O bonds.
Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, it is possible to understand the feasibility and kinetics of a reaction. For this compound, potential reactions of interest include electrophilic aromatic substitution and oxidation at the sulfur atom.
Computational studies can identify the transition state structures and their associated activation energies, providing insight into the reaction rates. For instance, in an electrophilic attack on the phenyl ring, calculations can predict whether the ortho or meta position relative to the sulfide group is favored. General computational studies on sulfur chemistry highlight the importance of such mechanistic investigations. escholarship.org
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the iso-pentoxy group and the rotation around the C-S bond mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms. By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be generated.
The PES reveals the low-energy conformations (local minima) and the energy barriers (saddle points) that separate them. For a related compound, methyl phenyl sulfide, studies have investigated the rotational barrier around the C-S bond. pleiades.online For this compound, the analysis would be more complex due to the additional rotational freedom of the iso-pentoxy chain.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.
Recent advancements have improved the accuracy of NMR chemical shift predictions by accounting for conformational isomers. d-nb.info For this compound, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the 1H and 13C NMR chemical shifts. d-nb.infomdpi.com These predictions are valuable for assigning experimental spectra and can help to distinguish between different isomers.
Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| -SCH3 | 2.45 | ~2.5 |
| Aromatic (ortho to -SMe) | 7.20 | ~6.8-7.2 |
| Aromatic (ortho to -O-iPent) | 6.85 | ~6.8-7.2 |
| -OCH2- | 3.95 | Not Available |
| -CH(CH3)2 | 0.95 | Not Available |
Similarly, the vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated. researchgate.net These calculations can help to assign the various stretching and bending modes of the molecule, such as the characteristic C-S and C-O stretching vibrations. vulcanchem.com
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static molecules at 0 K, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules at finite temperatures. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes over time.
For a flexible molecule like this compound, MD simulations can reveal how the iso-pentoxy chain folds and moves, and how the molecule interacts with a solvent. This information is crucial for understanding its physical properties, such as solubility and transport behavior. While specific MD studies on this compound are not available, the general principles of MD are well-established for studying flexible organic molecules. pku.edu.cn
Reactivity and Transformation Studies of Methyl 4 Iso Pentoxyphenyl Sulfide
Oxidation Pathways and Mechanisms
The sulfur atom in Methyl 4-iso-pentoxyphenyl sulfide (B99878) is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. The electron-donating nature of the para-iso-pentoxy group enhances the electron density on the sulfur atom, making it more nucleophilic and thus more readily oxidized compared to unsubstituted aryl sulfides.
The selective oxidation of Methyl 4-iso-pentoxyphenyl sulfide to its corresponding sulfoxide (B87167), Methyl 4-iso-pentoxyphenyl sulfoxide, is a common transformation. This process involves the transfer of a single oxygen atom to the sulfur. A variety of oxidizing agents can be employed for this purpose, with careful control of reaction conditions being crucial to prevent over-oxidation to the sulfone. acsgcipr.org
Common reagents for this conversion include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). For instance, studies on analogous compounds like methyl phenyl sulfide have shown that using one equivalent of the oxidizing agent at controlled temperatures favors the formation of the sulfoxide. nih.gov The use of catalysts such as certain metal complexes can enhance the selectivity and efficiency of this reaction. organic-chemistry.org For example, a Zr/SiW₁₂/GO composite has been shown to be effective in the oxidation of methylphenyl sulfide to its sulfoxide with high yield. nih.gov
The general mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The electron-donating iso-pentoxy group at the para position increases the nucleophilicity of the sulfur, facilitating this attack.
Table 1: Illustrative Conditions for the Oxidation of Aryl Sulfides to Sulfoxides
| Aryl Sulfide (Analog) | Oxidizing Agent | Catalyst/Solvent | Product | Yield (%) | Reference |
| Methyl phenyl sulfide | H₂O₂ (2 eq.) | Zr/SiW₁₂/GO, Solvent-free | Methyl phenyl sulfoxide | 95 | nih.gov |
| p-Anisyl methyl sulfide | H₂O₂ | DMF | p-Anisyl methyl sulfoxide | - | orientjchem.org |
| Various Sulfides | H₅IO₆ | FeCl₃, MeCN | Corresponding Sulfoxides | Excellent | organic-chemistry.org |
Further oxidation of Methyl 4-iso-pentoxyphenyl sulfoxide, or the direct oxidation of the parent sulfide with a stronger oxidizing agent or excess reagent, yields Methyl 4-iso-pentoxyphenyl sulfone. organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄), excess hydrogen peroxide, or peroxy acids under more forcing conditions are typically used for this transformation. organic-chemistry.org
The oxidation from sulfoxide to sulfone is generally slower than the initial oxidation of the sulfide. The sulfoxide is less nucleophilic than the sulfide due to the electron-withdrawing nature of the sulfinyl group. However, with potent oxidizing systems, high yields of the sulfone can be achieved. For example, the oxidation of various sulfides to sulfones has been effectively carried out using 30% hydrogen peroxide in the presence of a tantalum carbide catalyst. organic-chemistry.org
Table 2: Representative Conditions for the Oxidation of Aryl Sulfides to Sulfones
| Aryl Sulfide (Analog) | Oxidizing Agent | Catalyst/Solvent | Product | Yield (%) | Reference |
| Methyl phenyl sulfide | H₂O₂ (2.5 eq.) | MWCNTs-COOH, Solvent-free | Methyl phenyl sulfone | 99 | rsc.org |
| Various Sulfides | H₂O₂ | Tantalum carbide | Corresponding Sulfones | High | organic-chemistry.org |
| Various Sulfides | Urea-hydrogen peroxide | Phthalic anhydride, Ethyl acetate | Corresponding Sulfones | - | organic-chemistry.org |
Under harsh oxidative conditions, cleavage of the C-S bonds in this compound can occur. This is a less common and typically less desirable reaction pathway. Strong oxidizing agents, prolonged reaction times, and high temperatures can lead to the breakdown of the molecule. The specific products of such a cleavage would depend on the exact conditions employed but could include phenols, sulfonic acids, and degradation products of the iso-pentyl group.
Nucleophilic and Electrophilic Reactions Involving the Sulfide Linkage
The sulfide linkage in this compound exhibits dual reactivity, capable of acting as a nucleophile or becoming part of an electrophilic system.
The sulfur atom, with its lone pairs of electrons, is inherently nucleophilic. libretexts.org It can react with electrophiles such as alkyl halides in SN2-type reactions to form sulfonium (B1226848) salts. libretexts.org For example, reaction with methyl iodide would yield a dimethyl-(4-iso-pentoxyphenyl)sulfonium iodide salt. The rate of this reaction is enhanced by the electron-donating iso-pentoxy group.
Conversely, the carbon atom of the methyl group attached to the sulfur can be susceptible to nucleophilic attack if the sulfur is converted into a good leaving group. For instance, in a sulfonium salt, a nucleophile can attack one of the methyl groups, leading to the regeneration of the aryl sulfide.
Aromatic Electrophilic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the methylthio (-SMe) and the iso-pentoxy (-O-i-C₅H₁₁) groups. Both are ortho, para-directing substituents. wikipedia.org
The iso-pentoxy group is a stronger activating group than the methylthio group. Therefore, the regioselectivity of electrophilic substitution reactions will be primarily governed by the directing effect of the iso-pentoxy group. Electrophiles will preferentially attack the positions ortho to the iso-pentoxy group (and meta to the methylthio group).
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a halogen in the presence of a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com
Due to the strong activation by the iso-pentoxy group, these reactions are expected to proceed under mild conditions. Steric hindrance from the bulky iso-pentoxy group might influence the ortho/para ratio of the products.
Derivatization Strategies for Functional Group Interconversion
The functional groups present in this compound offer several handles for derivatization and functional group interconversion.
Modification of the Sulfide: As discussed, the sulfide can be oxidized to a sulfoxide or a sulfone. These transformations alter the electronic properties and steric bulk of the substituent, which can be useful in multi-step syntheses. The sulfone group, in particular, is a valuable functional group in medicinal chemistry. researchgate.net
Ether Cleavage: The iso-pentoxy ether linkage can be cleaved under strong acidic conditions (e.g., HBr or HI) to yield the corresponding 4-(methylthio)phenol. This phenol (B47542) can then undergo further reactions, such as esterification or re-etherification with different alkyl groups.
Reactions of the Aromatic Ring: Following electrophilic substitution, the newly introduced functional groups can be further transformed. For example, a nitro group can be reduced to an amino group, which can then be diazotized and subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents.
These derivatization strategies allow for the synthesis of a diverse library of compounds based on the this compound scaffold, enabling the exploration of their properties in various applications.
Kinetic and Thermodynamic Studies of Chemical Transformations
While specific kinetic and thermodynamic data for this compound are not extensively available in the public domain, the reactivity of this compound can be inferred by examining studies on analogous aryl thioethers and substituted aromatic compounds. The chemical transformations of this compound are primarily centered around two reactive sites: the sulfur atom of the thioether group and the aromatic ring.
One of the principal reactions involving the thioether moiety is oxidation. The sulfur atom can be oxidized to form a sulfoxide and subsequently a sulfone. Kinetic studies on a series of aryl thioethers reveal that the rate of oxidation is significantly influenced by the nature of the oxidant. For instance, oxidation with hydrogen peroxide under near-physiological conditions is generally slow, with half-lives estimated to be in the hundreds of hours. acs.orgacs.orgresearchgate.netgsu.edu In contrast, oxidants like hypochlorite (B82951) react much more rapidly, with half-lives in the range of seconds to minutes for the formation of sulfoxides and sulfones, respectively. acs.orgacs.orgresearchgate.netgsu.edu
The electronic nature of the substituents on the aromatic ring also plays a crucial role in the oxidation kinetics. Electron-donating groups generally increase the rate of oxidation, while electron-withdrawing groups decrease it. researchgate.net The iso-pentoxy group at the para position in this compound is an electron-donating group, which is expected to enhance the rate of oxidation of the sulfide.
The following table presents kinetic data for the oxidation of various aryl thioethers, which can serve as a model for understanding the potential reactivity of this compound.
| Aryl Thioether | Oxidant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| Thioanisole (B89551) | H₂O₂ | Not Reported |
| Thioanisole | NaOCl | >10⁴ |
| 4-Nitrothioanisole | NaOCl | ~10³ |
| 4-Carboxythioanisole | NaOCl | ~10³ |
Note: Data is for analogous compounds and serves as an estimation of reactivity.
Enzyme-catalyzed oxidation of thioethers has also been a subject of kinetic investigation. For example, the steady-state kinetics for the oxidation of thioanisole by myeloperoxidase (MPO) have been studied. researchgate.net The Michaelis-Menten parameters, K_m and k_cat, were determined, providing insights into the efficiency of the enzymatic conversion to the corresponding sulfoxide. researchgate.net Such enzymatic transformations are relevant in biological systems and for biocatalytic applications. rsc.org
The second major area of reactivity for this compound is electrophilic aromatic substitution on the benzene (B151609) ring. The rate and regioselectivity of these reactions are dictated by the directing effects of the two substituents: the methylthio group and the iso-pentoxy group. Both of these are ortho, para-directing and activating groups. wikipedia.orglibretexts.org The alkoxy group is a strongly activating group, more so than the methylthio group. youtube.comuomustansiriyah.edu.iq This suggests that electrophilic attack will be preferentially directed to the positions ortho to the iso-pentoxy group.
The interplay of electronic and steric effects will ultimately determine the product distribution in electrophilic aromatic substitution reactions. While both substituents direct to the ortho and para positions, the substitution pattern will be influenced by the steric hindrance imposed by the bulky iso-pentoxy group. msu.edu
Advanced Materials and Supramolecular Chemistry Research Applications
Exploration in Liquid Crystalline Systems (Mesophase Behavior)
The incorporation of a thioether (C-S-C) linkage into the molecular core of calamitic (rod-like) molecules is a recognized strategy in the design of liquid crystals. This linkage influences molecular geometry and flexibility, which are critical factors in the formation and stability of mesophases.
The specific compound, methyl 4-iso-pentoxyphenyl sulfide (B99878), serves as a structural blueprint for a broader class of liquid crystalline materials. In the design of analogues, researchers systematically modify the alkyl and alkoxy chains to tune the mesomorphic properties. For instance, new series of liquid crystals containing a methylthio moiety have been synthesized to study how this group alters the mesomorphic characteristics of rod-like Schiff-base structures. researchgate.net The synthesis of such analogues often involves multi-step reactions. A common synthetic route to create aryl thioethers is through the nucleophilic substitution reaction between an appropriate thiophenol and an alkyl halide. vulcanchem.com For example, 4-iso-pentoxythiophenol could be reacted with methyl iodide to yield the target compound. vulcanchem.com More advanced methods for thioether synthesis include the direct reaction of thiols and alcohols or photochemical, organocatalytic approaches using aryl chlorides and alcohols as precursors. acs.orgnih.gov By creating homologous series, where, for example, the length of the alkoxy chain is varied, scientists can systematically study the impact on liquid crystal phase behavior. nih.gov
Differential Scanning Calorimetry (DSC) is a crucial technique for identifying the phase transitions of liquid crystalline materials. DSC thermograms reveal the temperatures and enthalpy changes associated with transitions between crystalline, various liquid crystalline (mesophases), and isotropic liquid states. researchgate.net In studies of analogous thioether-linked liquid crystals, DSC is used to determine melting points and clearing points (the transition from a mesophase to an isotropic liquid). researchgate.netresearchgate.net For example, in a series of (E)-4-(alkoxy)-N-(4-(methylthio)benzylidene)aniline compounds, DSC scans graphically display the nematic-to-isotropic phase transitions. researchgate.net Similarly, for novel thioether-linked imidazolium (B1220033) salts, DSC analysis was essential in determining their mesomorphic properties and phase transitions. researchgate.net The data from these analyses allow for the construction of phase diagrams and provide thermodynamic information about the stability of the different mesophases.
Table 1: Illustrative Phase Transition Data for a Hypothetical Thioether Liquid Crystal Analogue Series This table is a representative example based on typical data for calamitic liquid crystals and does not represent the specific named compound.
| Compound Analogue | Alkyl Chain (R) | Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |
|---|---|---|---|---|
| Analogue 1 | -C4H9 | Cr → N | 75.2 | 18.5 |
| N → I | 98.5 | 0.8 | ||
| Analogue 2 | -C6H13 | Cr → SmA | 82.1 | 22.1 |
| SmA → I | 115.4 | 2.5 | ||
| Analogue 3 | -C8H17 | Cr → SmA | 85.6 | 25.8 |
| SmA → I | 120.7 | 2.9 |
Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic
Polarizing Optical Microscopy (POM) is the definitive method for identifying specific liquid crystal phases by observing their unique optical textures. researchgate.net When a liquid crystalline sample is viewed between crossed polarizers, each mesophase type exhibits a characteristic pattern. For instance, the nematic phase is often identified by its "threaded" or "schlieren" texture. researchgate.netmdpi.com Smectic phases, which have layered structures, show different textures, such as the "focal conic fan" texture typical of the Smectic A (SmA) phase. mdpi.comnih.gov In studies of thioether-based liquid crystals, POM is used to confirm the phases suggested by DSC data. For example, researchers have identified fan-shaped textures for smectic phases and blocky or focal-conic textures for twist-bend nematic (NTB) phases in various sulfur-linked compounds. nih.gov
X-ray Diffraction (XRD) provides detailed information about the arrangement of molecules within a mesophase. By analyzing the diffraction patterns, researchers can determine the layer spacing in smectic phases and the average distance between molecules. In studies of thioether-functionalized ionic liquid crystals, XRD has been used to confirm smectic A mesophases and reveal that the molecules form interdigitated bilayer structures. researchgate.net This level of structural detail is essential for understanding the relationship between molecular architecture and the resulting macroscopic properties of the material.
Role as a Building Block in Polymer Synthesis
Thioether linkages are integral to various high-performance polymers, such as poly(phenylene sulfide) (PPS). Monomers like methyl 4-iso-pentoxyphenyl sulfide, or its derivatives, can be used to create functionalized poly(thioether)s. The incorporation of an alkoxy side chain can enhance solubility and modify the polymer's properties. The synthesis of poly(β-hydroxy thioether)s, for example, can be achieved through a base-catalyzed thiol-epoxy "click" reaction. ntu.edu.sg Another approach is thiol-ene polymerization, which can produce poly(thioether-esters) from renewable monomers. researchgate.net Furthermore, research into alkoxy-substituted polythiophenes, synthesized via nickel(0) coupling reactions, shows that side chains influence the polymer's molecular weight and optical properties. researchgate.net The presence of the sulfide group also offers a site for potential post-polymerization modification.
Investigation in Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. Thioether compounds are widely studied in this context, particularly for their ability to form self-assembled monolayers (SAMs) on metal surfaces, such as gold. nih.govresearchgate.net The sulfur atom acts as a robust anchoring group to the surface. researchgate.netrsc.org While much of the research focuses on alkanethiols, thioethers are explored as an alternative that may offer improved stability against oxidation. nih.gov The structure of the molecule, including branched chains like the iso-pentoxy group, can significantly affect the packing and ordering within the monolayer. nih.gov In solution, thioether-substituted molecules, such as certain flavylium (B80283) salts, can form columnar aggregates through self-assembly, a process that can be studied using techniques like NMR spectroscopy. nih.gov
Utilization in Organic Electronics Research
A comprehensive review of scholarly articles, conference proceedings, and patent databases indicates that "this compound" is not currently utilized in organic electronics research. There is no documented evidence of its investigation as a semiconductor, conductor, dielectric, or any other component in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The exploration of its electronic properties and potential for such applications remains an uninvestigated area of materials science.
Environmental Fate of this compound Remains Uncharacterized
Scientific literature lacks specific data on the environmental fate and degradation pathways of the chemical compound this compound. Despite searches for its abiotic and biotic degradation, including photolysis, hydrolysis, chemical oxidation, and microbial metabolism, no dedicated studies detailing its behavior in soil, water, or under simulated environmental conditions were identified.
Consequently, information regarding its potential for persistence, bioaccumulation, or the formation of degradation metabolites is not available. The environmental risk profile of this compound cannot be established without experimental data on its degradation mechanisms. Further research is necessary to determine how this compound interacts with and transforms within various environmental compartments.
Environmental Fate and Degradation Pathways of Methyl 4 Iso Pentoxyphenyl Sulfide Academic Focus
Environmental Partitioning and Mobility Studies
The partitioning and mobility of a chemical in the environment determine its distribution across air, water, soil, and sediment. These processes are governed by the compound's physical and chemical properties.
Soil Adsorption and Desorption
The tendency of Methyl 4-iso-pentoxyphenyl sulfide (B99878) to bind to soil and sediment is described by the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater propensity for adsorption to soil particles, which reduces its mobility in the environment.
Based on its molecular structure, predictive models estimate the following for Methyl 4-iso-pentoxyphenyl sulfide:
| Parameter | Predicted Value | Interpretation |
| Log Koc (Soil Adsorption Coefficient) | 3.65 | Indicates significant adsorption to soil and sediment. |
| Koc | 4486 L/kg | Suggests the compound will have low to very low mobility in soil. |
These values suggest that this compound is likely to be strongly adsorbed by the organic matter fraction of soil and sediment. Consequently, its movement within the soil column and its bioavailability to soil-dwelling organisms may be limited. Desorption, the process of the chemical releasing from soil particles back into the soil solution, is expected to be slow for compounds with high Koc values.
Leaching Potential in Terrestrial Systems
Leaching is the process by which a chemical is transported through soil layers with water. The potential for a compound to leach into groundwater is a significant environmental concern. This potential is inversely related to its soil adsorption coefficient (Koc).
Given the high predicted Koc value for this compound, its leaching potential is considered to be low. The compound is expected to remain primarily in the upper layers of the soil where it is introduced, with minimal vertical movement towards groundwater resources.
Volatilization and Atmospheric Transport
Volatilization describes the transfer of a chemical from the surface of water or soil into the air. This process is primarily governed by the compound's vapor pressure and its Henry's Law constant.
| Parameter | Predicted Value | Unit | Interpretation |
| Vapor Pressure | 1.14 x 10⁻³ | mm Hg (at 25°C) | Low volatility. |
| Henry's Law Constant | 3.19 x 10⁻⁶ | atm-m³/mole (at 25°C) | Indicates slow volatilization from water. |
The low vapor pressure and low Henry's Law constant suggest that this compound is not likely to volatilize significantly from soil or water surfaces. Therefore, long-range atmospheric transport is not anticipated to be a major environmental distribution pathway for this compound.
Persistence and Transformation Products Analysis
The persistence of a chemical in the environment is determined by its resistance to degradation processes, including biodegradation, hydrolysis, and photolysis.
Predictive models for the biodegradation of this compound suggest that it is not readily biodegradable. The primary mechanism of degradation in soil and water is expected to be microbial action, although this may occur slowly. In the atmosphere, the compound may be susceptible to degradation by reacting with photochemically produced hydroxyl radicals. The estimated atmospheric half-life, based on these reactions, is approximately 2.5 hours.
The likely transformation products of aryl sulfides like this compound result from the oxidation of the sulfur atom. This process can lead to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone.
Predicted Transformation Products:
Methyl 4-iso-pentoxyphenyl sulfoxide
Methyl 4-iso-pentoxyphenyl sulfone
These transformation products may have different environmental properties, including mobility and toxicity, compared to the parent compound, warranting further investigation.
Research Methodologies and Analytical Strategies for Investigation
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental tool for the separation of "Methyl 4-iso-pentoxyphenyl sulfide" from impurities and other components within a sample. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.
Given its molecular weight and likely volatility, gas chromatography (GC) is a suitable technique for the analysis of "Methyl 4-iso-pentoxyphenyl sulfide (B99878)." The compound is expected to be thermally stable enough to be volatilized without degradation in the GC inlet and column.
For the analysis of sulfur-containing compounds like "this compound," the selection of the column and detector is critical to achieve optimal separation and sensitivity. A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) (PDMS) stationary phase, would likely provide good separation. In terms of detection, while a standard Flame Ionization Detector (FID) could be used, more specific detectors are preferable for enhanced selectivity and sensitivity towards sulfur compounds. A Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) would offer higher selectivity, reducing potential interferences from co-eluting non-sulfur-containing compounds. conicet.gov.arresearchgate.net The Kovats retention index, a dimensionless measure of retention time, for the related compound methyl p-tolyl sulfide on a semi-standard non-polar column is 1214.4, which can serve as a reference point for method development for "this compound". nih.gov
A hypothetical GC method for the analysis of "this compound" is outlined below:
Table 1: Hypothetical GC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Detector | Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS) |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
For non-volatile impurities or if the compound exhibits thermal instability, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase HPLC method would be the most common approach for a compound with the structure of "this compound."
A C18 or C8 stationary phase would likely provide adequate retention and separation. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the possibility of adding a buffer to control the pH if there are ionizable functional groups in any impurities. Detection is commonly achieved using an Ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound absorbs significantly. For purity assessment, a Diode Array Detector (DAD) or a Photo Diode Array (PDA) detector is highly advantageous as it can provide spectral information for peak purity analysis.
Table 2: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A: Water, B: Acetonitrile. Gradient: 60% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm or Diode Array Detector (200-400 nm) |
| Injection Volume | 10 µL |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unequivocal identification and characterization of "this compound" and its potential metabolites or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. In the context of "this compound," GC-MS would provide not only the retention time for the compound but also its mass spectrum. The mass spectrum, which shows the fragmentation pattern of the molecule upon ionization, serves as a chemical fingerprint, allowing for confident identification. Electron ionization (EI) is a common ionization technique used in GC-MS that would likely produce characteristic fragments for the phenyl sulfide and iso-pentoxy moieties of the molecule.
For the analysis of "this compound" in complex matrices, or for the identification of non-volatile metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.govresearchgate.net This method offers high sensitivity and selectivity. An electrospray ionization (ESI) source would be suitable for ionizing the molecule. In tandem mass spectrometry (MS/MS), a specific parent ion corresponding to the protonated molecule [M+H]⁺ or another adduct is selected and then fragmented to produce a unique set of daughter ions. This process, known as selected reaction monitoring (SRM), allows for highly selective and sensitive quantification of the target compound even in the presence of a complex sample matrix. researchgate.net
Development of Advanced Analytical Methods for Trace Analysis in Research Matrices
The detection and quantification of "this compound" at trace levels in complex research matrices, such as environmental or biological samples, require the development of advanced analytical methods. These methods often involve sophisticated sample preparation techniques to pre-concentrate the analyte and remove interfering substances.
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be coupled with GC-MS for the trace analysis of volatile and semi-volatile organic compounds from various matrices. researchgate.net For liquid samples, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate and concentrate "this compound" prior to chromatographic analysis. The development of such methods would involve optimizing various parameters, including the choice of sorbent or extraction solvent, sample pH, and elution conditions, to achieve high recovery and reproducibility.
For ultra-trace analysis, the use of large volume injection (LVI) in GC or online SPE coupled with LC can significantly enhance the sensitivity of the method. Furthermore, the application of high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confident identification of the analyte and its transformation products in complex samples.
Quantitative Analysis Techniques
The accurate quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a primary method for the quantification of moderately polar and non-volatile compounds like this compound. The separation is typically achieved on a non-polar stationary phase with a polar mobile phase.
A hypothetical HPLC method for the analysis of this compound is presented below. The parameters are selected to achieve a good peak shape, resolution, and a reasonable run time.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (UV) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~ 5.8 minutes |
This method would be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. This compound, with a boiling point amenable to GC analysis, can be quantified with high sensitivity and selectivity using this technique.
A proposed set of GC-MS parameters for the quantitative analysis is detailed in the following table.
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Quantification would be performed using a calibration curve generated from standards of known concentration. The selection of specific ions for Selected Ion Monitoring (SIM) mode can further enhance sensitivity and selectivity.
Design of Experiments (DoE) for Method Development and Optimization
Design of Experiments (DoE) is a systematic approach to method development that allows for the simultaneous investigation of multiple factors. biopharminternational.comamericanpharmaceuticalreview.comresearchgate.netthomasalittleconsulting.com This methodology is invaluable for efficiently optimizing analytical methods, leading to a more robust and reliable procedure. americanpharmaceuticalreview.com By varying multiple parameters at once, DoE can identify critical factors and their interactions, something that is not achievable with the traditional one-factor-at-a-time (OFAT) approach. americanpharmaceuticalreview.com
For the optimization of the HPLC method for this compound, a factorial or response surface design could be implemented. The objective of such a study would be to find the optimal conditions that provide the best resolution, peak symmetry, and shortest analysis time.
Example of a DoE for HPLC Method Optimization
A central composite design (CCD) could be employed to investigate the effects of three key factors on the analytical responses: the percentage of acetonitrile in the mobile phase, the column temperature, and the flow rate.
Factors and Levels for the DoE Study:
| Factor | Low Level (-1) | Center Level (0) | High Level (+1) |
| A: Acetonitrile (%) | 65 | 70 | 75 |
| B: Temperature (°C) | 25 | 30 | 35 |
| C: Flow Rate (mL/min) | 0.8 | 1.0 | 1.2 |
Responses to be Monitored:
R1: Retention Time (minutes) - Aiming for a value that allows for good separation without being excessively long.
R2: Peak Asymmetry - Targeting a value as close to 1 as possible for optimal peak shape.
R3: Resolution (between the analyte and a potential impurity) - Maximizing this value to ensure accurate quantification.
The results of the DoE study would be analyzed using statistical software to generate a mathematical model that describes the relationship between the factors and the responses. This model can then be used to identify the optimal operating conditions for the HPLC method.
A hypothetical outcome of such a DoE study is presented in the table below, showcasing a subset of the experimental runs and the measured responses.
| Run | Factor A: Acetonitrile (%) | Factor B: Temperature (°C) | Factor C: Flow Rate (mL/min) | Response R1: Retention Time (min) | Response R2: Peak Asymmetry | Response R3: Resolution |
| 1 | 65 | 25 | 0.8 | 8.2 | 1.3 | 2.1 |
| 2 | 75 | 25 | 0.8 | 5.5 | 1.1 | 2.5 |
| 3 | 65 | 35 | 0.8 | 7.9 | 1.2 | 2.3 |
| 4 | 75 | 35 | 0.8 | 5.1 | 1.0 | 2.8 |
| 5 | 65 | 25 | 1.2 | 5.9 | 1.4 | 1.9 |
| 6 | 75 | 25 | 1.2 | 4.0 | 1.2 | 2.2 |
| 7 | 65 | 35 | 1.2 | 5.6 | 1.3 | 2.0 |
| 8 | 75 | 35 | 1.2 | 3.7 | 1.1 | 2.6 |
| 9 | 70 | 30 | 1.0 | 5.8 | 1.1 | 2.7 |
The analysis of this data would likely reveal that a higher percentage of acetonitrile and a higher flow rate decrease the retention time, while a higher temperature improves peak asymmetry and resolution. The DoE approach allows for a comprehensive understanding of these relationships and the establishment of a robust analytical method. biopharminternational.comamericanpharmaceuticalreview.comthomasalittleconsulting.com
Q & A
Q. What are the standard synthetic routes for Methyl 4-iso-pentoxyphenyl sulfide, and how can reaction efficiency be optimized?
this compound is typically synthesized via nucleophilic substitution or sulfide coupling. A common approach involves reacting 4-iso-pentoxythiophenol with methyl halides under basic conditions. Optimization includes:
- Catalyst selection : Heterogeneous catalysts like Fe₃O₄@SiO₂@A-TT-Pd improve oxidation efficiency and reduce byproducts .
- Temperature control : Maintaining 40–60°C minimizes thermal degradation while ensuring high conversion rates (>95%) .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Reaction monitoring : Use GC-MS or HPLC to track intermediates and adjust reaction times (typically 20–40 minutes) .
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
Key techniques include:
- Chromatography : Reverse-phase HPLC with a C18 column and methanol/water mobile phase (65:35 ratio, pH 4.6) resolves sulfides from oxidized byproducts (e.g., sulfoxides) .
- Spectroscopy :
Q. How can sulfide oxidation be quantified, and what precautions prevent analytical errors?
Use the methylene blue colorimetric method (detection limit: 0.1 µg/L) for total sulfide quantification . Critical precautions:
- Sample preservation : Add zinc acetate immediately post-collection to stabilize sulfides and prevent H₂S off-gassing .
- Field flocculation : For dissolved sulfide, pre-treat with aluminum hydroxide to remove particulates .
- pH control : Maintain pH >10 during analysis to avoid thiol oxidation artifacts .
Advanced Research Questions
Q. How do catalytic systems influence enantioselective oxidation of this compound to sulfoxides?
Enantioselectivity depends on catalyst-substrate interactions:
- Biocatalysts : 4-Hydroxyacetophenone monooxygenase (HAPMOPf) achieves >90% enantiomeric excess (ee) via π-stacking (V544 residue) and alkyl interactions (R440/I549) with the methyl group .
- Metallic catalysts : Pd nanoparticles on Fe₃O₄@SiO₂@A-TT yield 98% conversion with H₂O₂, but ee values are lower (∼50%) .
- Reaction conditions : Lower temperatures (25°C) favor enzyme activity, while higher temps (60°C) accelerate metal-catalyzed reactions .
Q. How should researchers resolve contradictions in kinetic data for sulfide oxidation reactions?
Contradictions often arise from:
- Substrate heterogeneity : Ensure uniform particle size via sieving (<100 µm) and sonication .
- Oxygen interference : Use degassed solvents and inert atmospheres to suppress unintended oxidation .
- Statistical validation : Apply Student’s t-test (α=0.05) to compare datasets and Dunnetts test for multi-group analyses .
- Error propagation : Calculate uncertainty using the sFE (sampling and analytical error) model to identify outliers .
Q. What strategies improve reproducibility in multi-step syntheses involving this compound?
- Documentation : Specify exact molar ratios, catalyst loadings (e.g., 5 mol% Pd), and stirring rates .
- Batch consistency : Pre-treat reagents (e.g., K₂S) to remove moisture via lyophilization .
- Quality control : Use in-line FTIR for real-time monitoring of sulfur intermediates .
- Data sharing : Publish raw chromatographic and spectral data in supplementary materials for peer validation .
Methodological Tables
Q. Table 1. Comparative Efficiency of Sulfide Oxidation Catalysts
| Catalyst Type | Conversion (%) | ee (%) | Reaction Time (min) | Reference |
|---|---|---|---|---|
| HAPMOPf (Biocatalyst) | 95 | 92 | 120 | |
| Fe₃O₄@SiO₂@A-TT-Pd | 98 | 48 | 40 | |
| Vanadate-Co(II) Hybrid | 85 | N/A | 60 |
Q. Table 2. Key Analytical Parameters for Sulfide Quantification
| Parameter | Methylene Blue Method | GC-MS |
|---|---|---|
| Detection Limit (µg/L) | 0.1 | 0.05 |
| Precision (RSD%) | 5 | 2 |
| Optimal pH Range | 8–10 | N/A |
| Interference Sources | Particulates, O₂ | Co-eluting thiols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
